5-Bromopyridine-3-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are closely related to 5-Bromopyridine-3-sulfonamide, has been achieved through the reaction of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides. This process is catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione with K2CO3 in DMF at elevated temperatures . Additionally, the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives has been described, showcasing the ability to create bromo substituted pyridyl sulfur compounds under mild conditions .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been elucidated using various analytical techniques. For instance, the X-ray crystal structure analysis of 5,5'-dibromo-2,2'-dipyridyl disulfide and bis(5-bromopyridine-2-ylthio) methane has confirmed their molecular structure, providing insights into the arrangement of bromopyridine moieties in these compounds .
Chemical Reactions Analysis
Bromopyridine derivatives are versatile intermediates in chemical synthesis. The study on sulfoxide complexes with an additional 3-bromopyridine ligand has shown that these compounds can act as initiators in ring-closing metathesis reactions, with a faster initiation observed for six-coordinated analogues . Furthermore, the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines demonstrates the reactivity of bromopyridine derivatives in creating complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the presence of bromine and sulfonamide groups. These properties are essential for their reactivity and potential applications in medicinal chemistry and materials science. For example, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound related to 5-Bromopyridine-3-sulfonamide, highlights the importance of regioselectivity and functional group transformations in determining the final properties of the synthesized molecules .
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 5-Bromopyridine-3-sulfonamide is an important fragment that has a wide range of applications in novel drugs . It has been used in the synthesis of enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
- Methods of Application or Experimental Procedures: The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and their stereostructures have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results or Outcomes: The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of ACs obtained by ECD analyses and theoretical simulation . In addition, the effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis .
- Summary of the Application: 5-Bromopyridine-3-sulfonamide is used as a building block in the synthesis of various chemical compounds . It can be used to synthesize other chemicals, such as N-Ethyl 5-bromopyridine-3-sulfonamide and N,N-Dimethyl 5-bromopyridine-3-sulfonamide .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it involves reactions under controlled conditions with other reagents .
- Results or Outcomes: The outcomes of these syntheses are new chemical compounds that can have various applications in different fields, such as pharmaceuticals, agrochemicals, and materials science .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis .
- Summary of the Application: 5-Bromopyridine-3-sulfonamide is used as a building block in the synthesis of various chemical compounds . It can be used to synthesize other chemicals, such as N-Ethyl 5-bromopyridine-3-sulfonamide .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it involves reactions under controlled conditions with other reagents .
- Results or Outcomes: The outcomes of these syntheses are new chemical compounds that can have various applications in different fields, such as pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
The compound is classified as a hazard under the GHS07 category . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5-bromopyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYGKNATMSZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506800 | |
Record name | 5-Bromopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-3-sulfonamide | |
CAS RN |
62009-33-0 | |
Record name | 5-Bromopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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